molecular formula C16H16OS B6346546 (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one CAS No. 1354942-36-1

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one

Cat. No.: B6346546
CAS No.: 1354942-36-1
M. Wt: 256.4 g/mol
InChI Key: XAUJEWZDZJTWPO-VOTSOKGWSA-N
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Description

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dimethylbenzaldehyde and 3-methylthiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce saturated ketones or alcohols.

Scientific Research Applications

(2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one: Similar structure but lacks the thiophene ring.

    (2E)-1-(2,4-Dimethylphenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure with a different substitution pattern on the phenyl ring.

    (2E)-1-(2,4-Dimethylphenyl)-3-(2-thienyl)prop-2-en-1-one: Similar structure with a different substitution pattern on the thiophene ring.

Uniqueness

The presence of both the 2,4-dimethylphenyl and 3-methylthiophene moieties in (2E)-1-(2,4-Dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one makes it unique compared to other chalcones. This unique structure may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(E)-1-(2,4-dimethylphenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16OS/c1-11-4-5-14(13(3)10-11)15(17)6-7-16-12(2)8-9-18-16/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAUJEWZDZJTWPO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C=CC2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=CS2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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